molecular formula C24H16F3N3O4S B8209780 4,6-dioxo-1,3-diphenyl-2-sulfanylidene-N-[3-(trifluoromethoxy)phenyl]-1,3-diazinane-5-carboxamide

4,6-dioxo-1,3-diphenyl-2-sulfanylidene-N-[3-(trifluoromethoxy)phenyl]-1,3-diazinane-5-carboxamide

Cat. No.: B8209780
M. Wt: 499.5 g/mol
InChI Key: MGLUIWLWLIJXMY-UHFFFAOYSA-N
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Description

ARN24139 is a novel compound known for its potent inhibitory activity against topoisomerase II, an enzyme crucial for DNA replication and transcription. This compound has shown promising antiproliferative activity, making it a potential candidate for cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

ARN24139 is synthesized through a series of chemical reactions involving the combination of key pharmacophoric elements from etoposide and merbarone, two well-known topoisomerase II inhibitors . The synthetic route involves:

Industrial Production Methods

The industrial production of ARN24139 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. This includes the use of high-throughput reactors and advanced purification techniques .

Chemical Reactions Analysis

ARN24139 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of ARN24139, each with distinct biological activities .

Mechanism of Action

ARN24139 exerts its effects by inhibiting topoisomerase II, an enzyme responsible for modifying the topology of DNA during replication and transcription. The compound acts as a topoisomerase II poison, trapping the enzyme-DNA cleavage complex and leading to the accumulation of double-strand breaks. This ultimately results in cell death, particularly in rapidly dividing cancer cells .

Comparison with Similar Compounds

ARN24139 is compared with other topoisomerase II inhibitors such as etoposide, doxorubicin, mitoxantrone, salvicine, and teniposide . While these compounds share a similar mechanism of action, ARN24139 is unique due to its hybrid molecular scaffold that combines elements from etoposide and merbarone. This unique structure enhances its inhibitory activity and pharmacokinetic profile, making it a promising candidate for further development .

List of Similar Compounds

  • Etoposide
  • Doxorubicin
  • Mitoxantrone
  • Salvicine
  • Teniposide

Properties

IUPAC Name

4,6-dioxo-1,3-diphenyl-2-sulfanylidene-N-[3-(trifluoromethoxy)phenyl]-1,3-diazinane-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16F3N3O4S/c25-24(26,27)34-18-13-7-8-15(14-18)28-20(31)19-21(32)29(16-9-3-1-4-10-16)23(35)30(22(19)33)17-11-5-2-6-12-17/h1-14,19H,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGLUIWLWLIJXMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(C(=O)N(C2=S)C3=CC=CC=C3)C(=O)NC4=CC(=CC=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16F3N3O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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